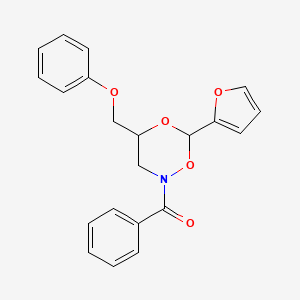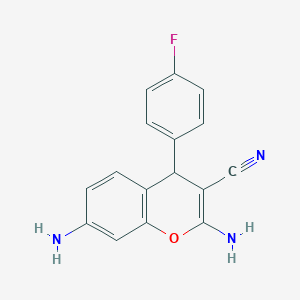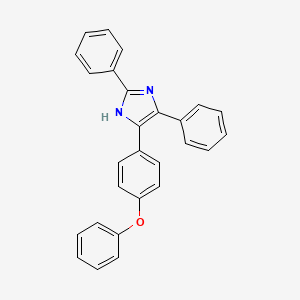
5,5'-(9-oxo-9H-fluorene-3,6-diyl)bis(6-phenylpyrazine-2,3-dicarbonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[6-(5,6-DICYANO-3-PHENYLPYRAZIN-2-YL)-9-OXO-9H-FLUOREN-3-YL]-6-PHENYLPYRAZINE-2,3-DICARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple aromatic rings and cyano groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(5,6-DICYANO-3-PHENYLPYRAZIN-2-YL)-9-OXO-9H-FLUOREN-3-YL]-6-PHENYLPYRAZINE-2,3-DICARBONITRILE typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazine derivatives with fluorene-based intermediates under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are carefully monitored to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization or chromatography are employed to isolate the compound from any by-products .
Chemical Reactions Analysis
Types of Reactions
5-[6-(5,6-DICYANO-3-PHENYLPYRAZIN-2-YL)-9-OXO-9H-FLUOREN-3-YL]-6-PHENYLPYRAZINE-2,3-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
5-[6-(5,6-DICYANO-3-PHENYLPYRAZIN-2-YL)-9-OXO-9H-FLUOREN-3-YL]-6-PHENYLPYRAZINE-2,3-DICARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Mechanism of Action
The mechanism by which 5-[6-(5,6-DICYANO-3-PHENYLPYRAZIN-2-YL)-9-OXO-9H-FLUOREN-3-YL]-6-PHENYLPYRAZINE-2,3-DICARBONITRILE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its fluorescent properties are attributed to the excited-state intramolecular proton transfer (ESIPT) process, which allows for dual emission and multiple anti-counterfeiting applications .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-ethoxy-4,7-dihydroxyisoindoline-1,3-dione (CEDD)
- 7-Cyano-5,8-dihydroxyquinoxaline-6-carboxamide (CDQC)
Uniqueness
Compared to similar compounds, 5-[6-(5,6-DICYANO-3-PHENYLPYRAZIN-2-YL)-9-OXO-9H-FLUOREN-3-YL]-6-PHENYLPYRAZINE-2,3-DICARBONITRILE exhibits unique photophysical properties, such as dual emission regulated by solvent polarity and solution pH. This makes it particularly valuable for applications in fluorescence imaging and anti-counterfeiting technologies .
Properties
Molecular Formula |
C37H16N8O |
|---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
5-[6-(5,6-dicyano-3-phenylpyrazin-2-yl)-9-oxofluoren-3-yl]-6-phenylpyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C37H16N8O/c38-17-29-31(19-40)44-35(33(42-29)21-7-3-1-4-8-21)23-11-13-25-27(15-23)28-16-24(12-14-26(28)37(25)46)36-34(22-9-5-2-6-10-22)43-30(18-39)32(20-41)45-36/h1-16H |
InChI Key |
VEMHNYPULKRBTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC4=C(C=C3)C(=O)C5=C4C=C(C=C5)C6=NC(=C(N=C6C7=CC=CC=C7)C#N)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(8E)-3-amino-8-benzylidene-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone](/img/structure/B11518313.png)
![7,7,9-Trimethyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11518314.png)
![(2Z)-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11518319.png)

![5-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate](/img/structure/B11518321.png)



![N-[2-({[(2,6-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]-2-fluorobenzamide](/img/structure/B11518356.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11518358.png)
![2-[(1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11518361.png)
![Methyl 4-[({[5-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11518367.png)

![6'-amino-3'-methyl-1'-phenyl-1'H-spiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11518384.png)
